4-Difluoromethoxy-5-fluoropicolinic acid
Overview
Description
4-Difluoromethoxy-5-fluoropicolinic acid is a heterocyclic aromatic compound with the molecular formula C₇H₄F₃NO₃ and a molecular weight of 207.11 g/mol . This compound is characterized by the presence of both difluoromethoxy and fluorine substituents on a picolinic acid core, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoropyridine-2-carbaldehyde with difluoromethyl ether in the presence of a base, followed by oxidation to yield the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and water, with sodium chlorite as the oxidizing agent .
Industrial Production Methods
Industrial production of 4-Difluoromethoxy-5-fluoropicolinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Difluoromethoxy-5-fluoropicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium chlorite to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the functional groups, although specific conditions for this compound are less commonly reported.
Substitution: The fluorine and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium chlorite in aqueous solution.
Solvents: Dimethyl sulfoxide (DMSO), water.
Bases: Common bases used include potassium phosphate monobasic.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5-fluoropyridine-2-carbaldehyde with sodium chlorite yields this compound .
Scientific Research Applications
4-Difluoromethoxy-5-fluoropicolinic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Difluoromethoxy-5-fluoropicolinic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluorine groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects . detailed studies on its exact mechanism are still ongoing.
Comparison with Similar Compounds
Similar Compounds
5-Fluoropicolinic acid: Similar in structure but lacks the difluoromethoxy group.
4-Methoxypicolinic acid: Contains a methoxy group instead of difluoromethoxy.
4-Chloropicolinic acid: Substitutes chlorine for fluorine.
Uniqueness
4-Difluoromethoxy-5-fluoropicolinic acid is unique due to the presence of both difluoromethoxy and fluorine groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-(difluoromethoxy)-5-fluoropyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-3-2-11-4(6(12)13)1-5(3)14-7(9)10/h1-2,7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHYTZJAQWUHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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